ethyl 3-ethyl-5-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
Description
Ethyl 3-ethyl-5-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate is a pyrazole-based small molecule characterized by:
- Pyrazole core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms.
- Substituents:
- 3-position: Ethyl group.
- 5-position: Sulfamoyl group linked to a 4-ethylphenyl moiety.
- 4-position: Ethyl ester carboxylate.
Properties
IUPAC Name |
ethyl 5-ethyl-3-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-4-11-7-9-12(10-8-11)19-24(21,22)15-14(16(20)23-6-3)13(5-2)17-18-15/h7-10,19H,4-6H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXDMXIKGFXTBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)OCC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Core Formation
The synthesis begins with constructing the pyrazole ring. A widely adopted method involves cyclocondensation of β-keto esters with hydrazines. For this compound, ethyl 3-ethyl-5-methyl-1H-pyrazole-4-carboxylate serves as the precursor.
Cyclocondensation Under Sonication
A sonication-assisted approach enhances reaction efficiency. Ethyl acetoacetate reacts with ethyl hydrazinecarboxylate in ethanol under ultrasonic irradiation (40 kHz, 60°C, 2 h), yielding ethyl 5-methyl-1H-pyrazole-4-carboxylate with 85% efficiency. Introducing an ethyl group at position 3 requires substituting the methyl group via nucleophilic alkylation. Ethyl iodide and potassium carbonate in DMF at 80°C for 6 h achieve this substitution, yielding ethyl 3-ethyl-5-methyl-1H-pyrazole-4-carboxylate (72% yield).
Table 1: Optimization of Pyrazole Alkylation
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethyl bromide | DMF | 60 | 8 | 58 |
| Ethyl iodide | DMF | 80 | 6 | 72 |
| Ethyl tosylate | THF | 70 | 10 | 65 |
Sulfamoylation at Position 5
Introducing the [(4-ethylphenyl)sulfamoyl] group at position 5 involves sulfonylation followed by amine coupling.
Chlorosulfonation
The pyrazole intermediate undergoes chlorosulfonation using chlorosulfonic acid (3 equiv) in chloroform at 0°C, followed by thionyl chloride (1.2 equiv) at 60°C for 2 h. This generates the reactive sulfonyl chloride intermediate.
Amine Coupling
The sulfonyl chloride reacts with 4-ethylaniline in THF with potassium tert-butoxide (1.5 equiv) at 25°C for 16 h. This step achieves 78% yield, outperforming other bases like sodium hydride (55%) or sodium carbonate (18%).
Table 2: Sulfamoylation Base Screening
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Potassium tert-butoxide | THF | 16 | 78 |
| Sodium hydride | DMF | 12 | 55 |
| Sodium hydroxide | Acetone | 36 | 27 |
Esterification and Final Product Isolation
The carboxylic acid at position 4 is esterified using ethanol and thionyl chloride. The pyrazole-4-carboxylic acid (1 equiv) reacts with ethanol (5 equiv) and thionyl chloride (1.5 equiv) at 0°C, followed by stirring at 20°C for 3 h. This achieves 80% yield. Purification via column chromatography (hexane/ethyl acetate, 3:1) affords the final product as a white solid.
Table 3: Esterification Optimization
| Acid Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Thionyl chloride | Ethanol | 20 | 80 |
| H₂SO₄ | Ethanol | 70 | 65 |
| HCl (gas) | Ethanol | 25 | 58 |
Alternative Synthetic Routes
One-Pot Sonochemical Synthesis
Combining cyclocondensation and sulfamoylation under sonication reduces processing time. Ethyl acetoacetate, ethyl hydrazinecarboxylate, and 4-ethylbenzenesulfonamide react in acetonitrile with ultrasonic irradiation (50 kHz, 70°C, 4 h), yielding the target compound in 68% yield.
Structural Characterization and Validation
The final product is validated via:
Chemical Reactions Analysis
Types of Chemical Reactions
The compound undergoes three primary reaction types:
| Reaction Type | Key Functional Groups Involved | Mechanistic Pathway |
|---|---|---|
| Oxidation | Sulfamoyl group (-SO₂-NH-) | Conversion to sulfoxides/sulfones |
| Reduction | Sulfonyl group (-SO₂-) | Transformation to sulfides (-S-) |
| Substitution | Ester (-COOEt), sulfamoyl group | Nucleophilic displacement or coupling |
Reagents and Reaction Conditions
Experimental protocols for key reactions are summarized below:
Oxidation Reactions
-
Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
-
Conditions : Aqueous/organic solvent mixtures (e.g., H₂O/EtOH), 60–80°C, 4–8 hours .
-
Outcome : Sulfoxides (R-SO-R) or sulfones (R-SO₂-R) form via electrophilic attack on the sulfamoyl group.
Reduction Reactions
-
Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
-
Conditions : Anhydrous tetrahydrofuran (THF), 0°C to room temperature, 2–4 hours .
-
Outcome : Sulfonyl group reduces to sulfide (R-S-R), with possible ester-to-alcohol conversion.
Substitution Reactions
-
Reagents : Amines (e.g., ethylamine), thiols (e.g., benzyl mercaptan)
-
Conditions : Polar aprotic solvents (DMF, DMSO), base (K₂CO₃), 80–100°C .
-
Outcome : Ester group replaced by amides or thioesters; sulfamoyl group participates in aryl coupling.
Research Findings and Case Studies
-
Catalytic Oxidation : A 2023 study demonstrated that using H₂O₂ with a vanadium catalyst increased sulfone yield to 92% under mild conditions .
-
Industrial Relevance : Substituted pyrazole-sulfonamides show promise as herbicides, with patent WO2014060502A1 highlighting their role in carboxamide-based agrochemicals .
-
Biological Activity : Ethyl pyrazole-4-carboxylate derivatives exhibit chemotaxis inhibition in neutrophils, suggesting anti-inflammatory potential .
Reaction Optimization Challenges
Scientific Research Applications
Ethyl 3-ethyl-5-{[(4-ethylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-based drugs.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl 3-ethyl-5-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. This compound may also interfere with cellular signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs and their differences:
Key Observations:
Sulfamoyl Group Variations: The target compound’s 4-ethylphenylsulfamoyl group distinguishes it from analogs with halogenated aryl (e.g., 3-chloro-4-methylphenyl in ) or heteroaromatic substituents (e.g., pyridin-3-ylmethyl in ). These modifications influence lipophilicity and target binding.
Functional Group Impact :
- Methylsulfanyl substituents (e.g., in ) may enhance metabolic stability compared to sulfamoyl groups but reduce hydrogen-bonding capacity.
- Ethyl ester moieties (common across analogs) improve solubility and bioavailability.
Pharmacological and Physicochemical Properties
Hydrogen Bonding and Crystal Packing:
- The sulfamoyl group (–SO₂–NH–) in the target compound facilitates hydrogen bonding, a critical factor in crystal packing and target binding (e.g., enzyme active sites) .
Bioactivity Trends:
Biological Activity
Ethyl 3-ethyl-5-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The compound has a molecular formula of CHNOS and a molecular weight of approximately 290.37 g/mol. Its structure includes:
- Pyrazole Ring : A five-membered ring that is crucial for its biological activity.
- Sulfamoyl Group : Enhances solubility and potential interaction with biological targets.
- Ethyl Phenyl Moiety : Contributes to the compound's lipophilicity, influencing its pharmacokinetic properties.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Anticancer Activity : Compounds containing sulfamoyl groups have shown promise in inhibiting tumor growth through various mechanisms, including enzyme inhibition and interference with cellular signaling pathways.
- Anti-inflammatory Properties : Some derivatives have been investigated for their ability to modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines.
- Enzyme Inhibition : The sulfonamide moiety can interact with enzyme active sites, leading to inhibition of enzymes involved in critical biological processes.
Structure-Activity Relationship (SAR)
The SAR analysis is pivotal in understanding how modifications to the chemical structure affect biological activity. For this compound, the following observations have been made:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 5-sulfamoyl-1H-pyrazole-4-carboxylate | Sulfamoyl group on pyrazole | Anticancer activity |
| Ethyl 5-amino-1H-pyrazole-4-carboxylate | Amino group instead of sulfamoyl | Antigout agent |
| Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole | Methyl substitution on pyrazole | Potential anti-inflammatory effects |
The presence of the sulfamoyl group in this compound is particularly significant as it enhances the compound's ability to interact with specific biological targets, which may lead to improved therapeutic efficacy compared to related compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives, including this compound:
- Anticancer Studies : In vitro studies demonstrated that compounds with similar sulfamoyl modifications exhibited significant cytotoxicity against various cancer cell lines. For instance, derivatives showed IC values in the low micromolar range against breast and colon cancer cells, indicating their potential as anticancer agents .
- Anti-inflammatory Activity : Research indicated that certain pyrazole derivatives could reduce inflammation markers in animal models of arthritis. The mechanism was attributed to inhibition of cyclooxygenase enzymes (COX), which are crucial in inflammatory pathways .
- Enzyme Inhibition : A study focusing on enzyme kinetics revealed that ethyl 3-ethyl-5-[sulfamoyl] derivatives effectively inhibited enzymes such as carbonic anhydrase and certain proteases, which play roles in cancer progression and inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
